N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide, commonly known as dimethoate, is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide involves the reaction of dimethyl phosphorodithioate with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
(CH3O)2P(S)SH+CH3NCO→(CH3O)2P(S)SCH2N(CH3)CO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphorothioate and N-methylacetamide.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Thiol-containing compounds are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Dimethyl phosphorothioate and N-methylacetamide.
Substitution: Various thiol-substituted derivatives.
Scientific Research Applications
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential effects on human health and its role in pesticide poisoning.
Industry: Utilized in the formulation of insecticides for agricultural use.
Mechanism of Action
The primary mechanism of action of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect.
Comparison with Similar Compounds
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Chlorpyrifos: Widely used organophosphate with similar applications but different toxicity profile.
Uniqueness
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in many agricultural applications.
Properties
CAS No. |
13123-47-2 |
---|---|
Molecular Formula |
C5H12NO3PS2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide |
InChI |
InChI=1S/C5H12NO3PS2/c1-5(7)6(2)12-10(11,8-3)9-4/h1-4H3 |
InChI Key |
HDLMZRWUXQBIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)SP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.